

3-(Benzyloxycarbonyl)phenylboronic acid structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Benzyloxycarbonylphenylboronic acid

Cat. No.: B1271528

[Get Quote](#)

An In-depth Technical Guide to 3-(Benzyloxycarbonyl)phenylboronic Acid

Introduction

3-(Benzyloxycarbonyl)phenylboronic acid is a versatile organic compound that serves as a crucial building block in various fields, particularly in organic synthesis and medicinal chemistry. As a bifunctional molecule, it features both a boronic acid group and a benzyloxycarbonyl-protected carboxylic acid, enabling its participation in a wide array of chemical transformations. Its stability and solubility are enhanced by the benzyloxycarbonyl group, making it a valuable reagent.^[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

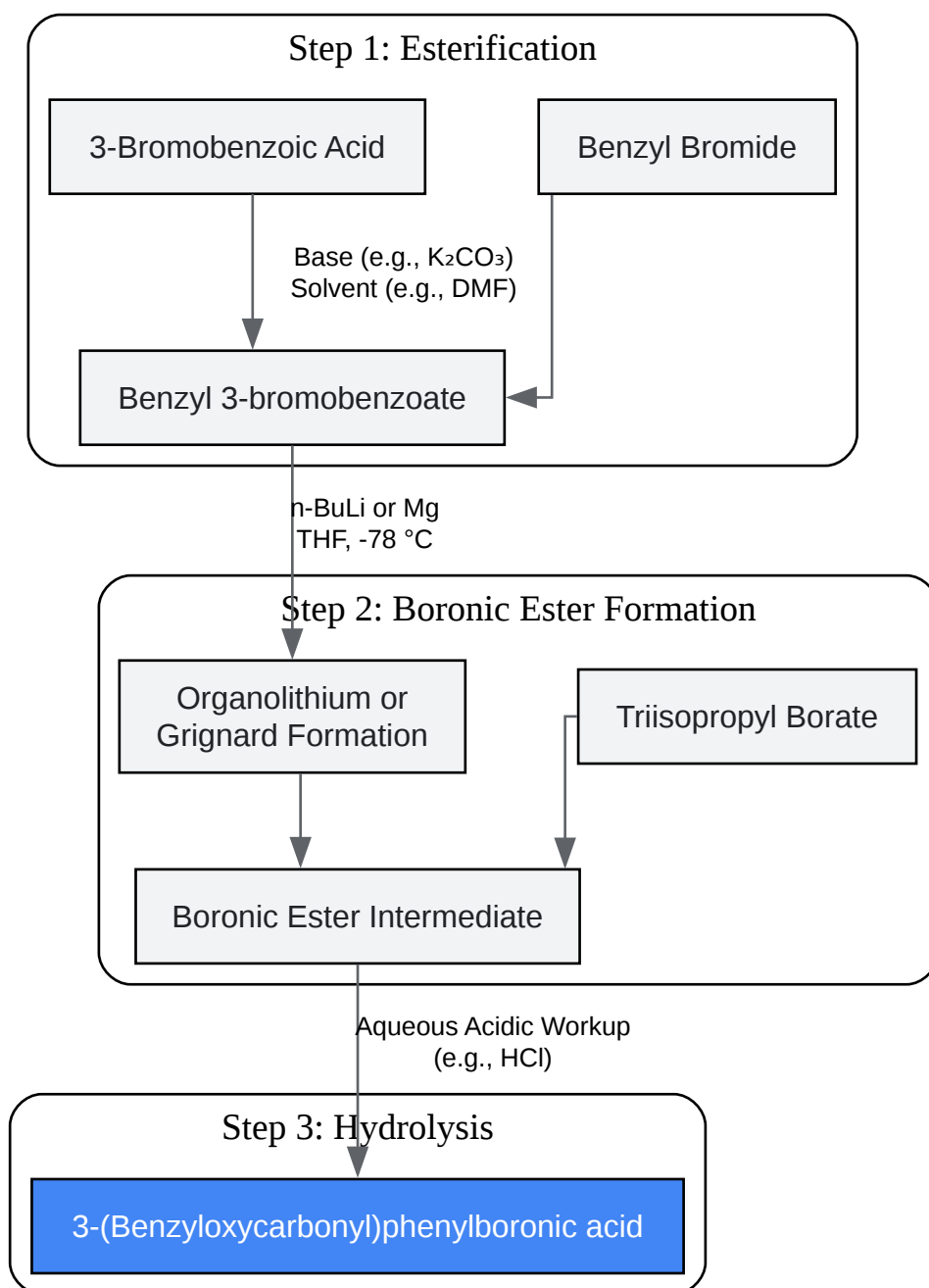
3-(Benzyloxycarbonyl)phenylboronic acid is a white to off-white crystalline powder at room temperature.^{[1][2]} It is recognized for its stability and utility in forming stable complexes with diols, a characteristic central to many of its applications.^[1] The compound is often supplied containing varying amounts of its anhydride, which it can form reversibly.^{[2][3]}

Table 1: Physicochemical Properties of 3-(Benzyloxycarbonyl)phenylboronic Acid

Property	Value	Reference(s)
CAS Number	380430-52-4	[1][2][4]
Molecular Formula	C ₁₄ H ₁₃ BO ₄	[1][2][3]
Molecular Weight	256.06 g/mol	[1][2]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	146 °C	[1][2]
Purity	97.0% to 107.0% (by titration)	[2][5]
Solubility	Soluble in Methanol	[2]
Storage	Room temperature; cool, dark place (<15°C recommended)	[2]
Synonyms	3-(Benzyloxycarbonyl)benzeneboronic acid, 3-Carbobenzoxyphenylboronic acid	[1][2]
InChI Key	JJEPLYAGYRLJRG-UHFFFAOYSA-N	[3]
SMILES	<chem>B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O</chem>	[3]

Synthesis and Characterization

The synthesis of 3-(Benzyloxycarbonyl)phenylboronic acid can be achieved through a multi-step process starting from a readily available precursor such as 3-bromobenzoic acid. A representative synthetic workflow is illustrated below.



[Click to download full resolution via product page](#)

Caption: Representative synthesis workflow for 3-(Benzyloxycarbonyl)phenylboronic acid.

Characterization of the final product relies on standard analytical techniques to confirm its structure and purity. Spectroscopic data provides key insights into the molecular structure.

Table 2: Spectroscopic Data for Characterization

Technique	Expected Characteristics
^1H NMR	Signals corresponding to aromatic protons of both phenyl rings, a singlet for the benzylic CH_2 group, and a broad singlet for the $\text{B}(\text{OH})_2$ protons.
^{13}C NMR	Resonances for aromatic carbons, the ester carbonyl carbon (~ 165 ppm), and the benzylic CH_2 carbon. The carbon attached to boron may be difficult to detect or appear as a broad signal. [6]
^{11}B NMR	A single resonance characteristic of a trigonal sp^2 -hybridized boronic acid. [7] [8] The chemical shift changes significantly upon binding to diols, reflecting a change to a tetrahedral sp^3 -hybridized boronate ester. [7]
IR Spectroscopy	Characteristic absorption bands for O-H stretching (broad, $\sim 3200\text{-}3600\text{ cm}^{-1}$), C=O stretching of the ester ($\sim 1720\text{ cm}^{-1}$), aromatic C=C stretching ($\sim 1600\text{ cm}^{-1}$), and B-O stretching.
Mass Spectrometry	A molecular ion peak corresponding to the calculated molecular weight (256.06 g/mol). [3]

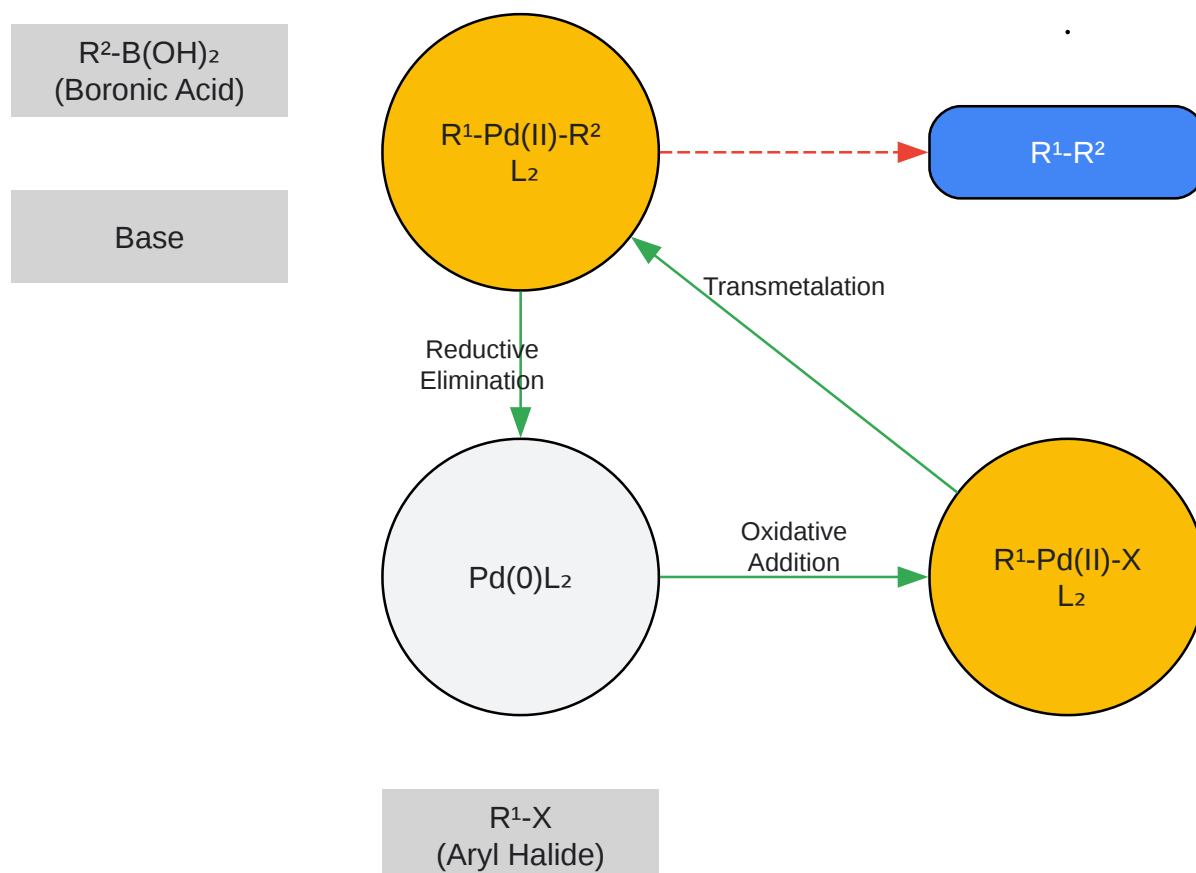
Key Applications in Research and Development

This boronic acid derivative is a cornerstone reagent in several advanced applications, from creating complex molecular architectures to developing targeted therapeutic systems.

Suzuki-Miyaura Cross-Coupling Reactions

3-(Benzyloxycarbonyl)phenylboronic acid is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[\[1\]](#) This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. The

compound serves as the source of the 3-(benzyloxycarbonyl)phenyl moiety, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.[9]



[Click to download full resolution via product page](#)

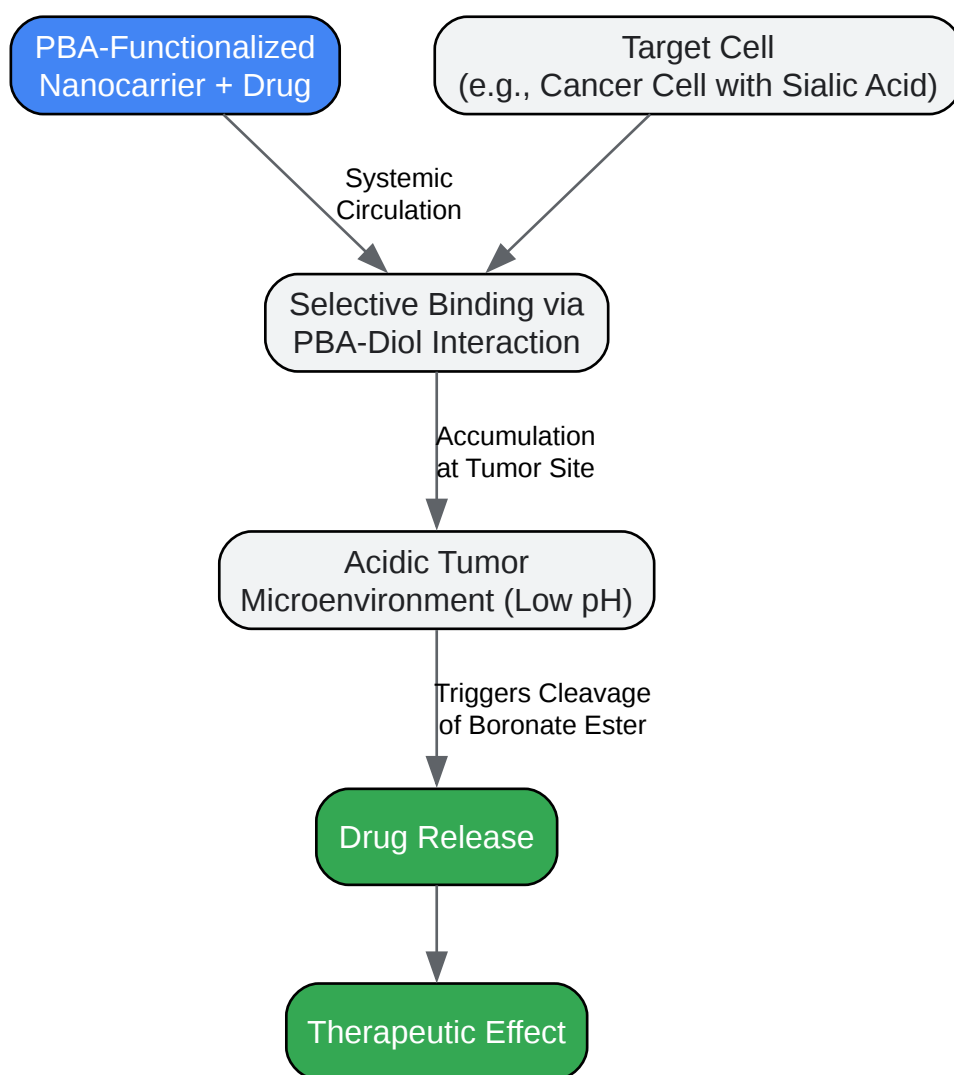
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Drug Development and Delivery

The boronic acid functional group is pivotal in drug development. Phenylboronic acids (PBAs) can form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as sugars.[10] This property is exploited in two primary ways:

- **Glucose Sensing:** PBA-functionalized polymers can be designed to respond to varying glucose concentrations, making them candidates for self-regulating insulin delivery systems. [11]

- Targeted Drug Delivery: Cancer cells often overexpress sialic acid, a sugar with a diol moiety, on their surface.[10] Nanoparticles functionalized with PBA can selectively bind to these cells, enabling targeted delivery of chemotherapeutic agents.[10][12] The bond between the boronic acid and the diol is often pH-sensitive, allowing for triggered drug release in the acidic tumor microenvironment.[13]



[Click to download full resolution via product page](#)

Caption: Logical workflow for targeted drug delivery using a PBA-functionalized carrier.

Experimental Protocols

The following sections provide generalized protocols for common experimental procedures involving 3-(benzyloxycarbonyl)phenylboronic acid.

Protocol 4.1: Representative Suzuki-Miyaura Coupling Reaction

This protocol describes a typical procedure for coupling 3-(benzyloxycarbonyl)phenylboronic acid with an aryl bromide.

- **Reagent Setup:** To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), 3-(benzyloxycarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.03 mmol, 3 mol%), and a base such as K_2CO_3 (2.0 mmol, 2.0 equiv).
- **Solvent Addition:** Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1, 10 mL).
- **Reaction:** Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
- **Workup:** After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
- **Purification:** Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 4.2: Analysis of Diol Binding by ^{11}B NMR Spectroscopy

This protocol outlines the analysis of the interaction between a phenylboronic acid and a diol, based on established methods.^{[7][14]}

- **Sample Preparation:** Prepare a stock solution of 3-(benzyloxycarbonyl)phenylboronic acid (e.g., 10 mg) in a suitable deuterated solvent such as DMSO-d_6 or CD_3OD (1.0 mL). Prepare a separate stock solution of a diol (e.g., catechol) of a known concentration.
- **pH Adjustment:** Prepare a series of NMR tubes. In each, place an aliquot of the boronic acid stock solution. Add varying amounts of a non-interfering buffer or dilute DCl/NaOD to adjust

the pD (the pH equivalent in D₂O) across a range (e.g., pD 2 to 10).

- **Binding Study:** To a parallel set of NMR tubes at different pD values, add a stoichiometric equivalent of the diol stock solution.
- **Data Acquisition:** Acquire ¹¹B NMR spectra for all samples. The spectrometer should be referenced appropriately (e.g., using BF₃·OEt₂ as an external standard).
- **Data Analysis:** Observe the chemical shift of the boron signal. A downfield shift (e.g., ~20-30 ppm) corresponds to the sp²-hybridized boronic acid. An upfield shift (e.g., ~5-15 ppm) indicates the formation of the sp³-hybridized boronate anion or boronate ester, which becomes more prominent at pD values above the pK_a of the boronic acid and in the presence of the diol.^{[7][14]}

Conclusion

3-(Benzyloxycarbonyl)phenylboronic acid is a high-value chemical entity with significant applications in synthetic chemistry and biomedicine. Its utility in robust C-C bond formation via Suzuki-Miyaura coupling makes it indispensable for constructing complex organic molecules. Furthermore, the inherent ability of its boronic acid moiety to interact with diols in a pH-dependent manner opens up advanced applications in targeted drug delivery and biosensing. This guide has provided a technical foundation for understanding and utilizing this powerful reagent in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. chemimpex.com [chemimpex.com]
2. 3-(Benzyloxycarbonyl)phenylboronic Acid | 380430-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
3. PubChemLite - 3-(benzyloxycarbonyl)phenylboronic acid (contains varying amounts of anhydride) (C₁₄H₁₃BO₄) [pubchemlite.lcsb.uni.lu]

- 4. (3-((Benzyloxy)carbonyl)phenyl)boronic acid | 380430-52-4 [sigmaaldrich.com]
- 5. 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying ... [cymitquimica.com]
- 6. rsc.org [rsc.org]
- 7. par.nsf.gov [par.nsf.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. japsonline.com [japsonline.com]
- 11. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phenylboronic acid-based core-shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 14. ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-(Benzyloxycarbonyl)phenylboronic acid structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1271528#3-benzyloxycarbonyl-phenylboronic-acid-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com